[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzodioxin ring and hydroxymethyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the benzodioxin ring, followed by the introduction of hydroxymethyl groups. Specific reagents and catalysts are used to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzodioxin ring can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce different alcohol derivatives.
Scientific Research Applications
[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and their implications.
Comparison with Similar Compounds
Similar Compounds
2-hydroxymethyl tetrahydrofuran: Shares the hydroxymethyl group but differs in the ring structure.
tert-butyl esters: Similar in terms of synthetic applications but differ in functional groups and reactivity.
Uniqueness
[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid is unique due to its specific stereochemistry and the presence of both benzodioxin and hydroxymethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
85822-21-5 |
---|---|
Molecular Formula |
C12H20O10S2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C10H12O4.2CH4O3S/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9;2*1-5(2,3)4/h1-4,9-12H,5-6H2;2*1H3,(H,2,3,4)/t9-,10+;; |
InChI Key |
LWBQCPHCMSMEOI-BUQWBUBUSA-N |
Isomeric SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C2C(=C1)O[C@@H]([C@@H](O2)CO)CO |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C2C(=C1)OC(C(O2)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.